8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
8-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S.ClH/c11-8(12)7-5-9(6-10-7)1-3-13-4-2-9;/h7,10H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYOWRWNKNUJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CC(NC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of a suitable thiol with an aziridine derivative, followed by cyclization to form the spirocyclic structure.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at the sulfur atom or nitrogen centers due to the electron-rich nature of these heteroatoms. Common substitution pathways include:
| Reaction Type | Reagents/Conditions | Major Products | Yield | Key Observations |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 50°C | S-Methylated spiro derivative | 68% | Selective methylation occurs at sulfur due to steric hindrance at nitrogen |
| Acylation | Acetyl chloride, pyridine, RT | 3-Acetylthio-spirocarboxylic acid hydrochloride | 55% | Acylation occurs preferentially at sulfur; carboxylic acid remains protonated |
Mechanistic Insight : Sulfur's polarizable lone pairs facilitate nucleophilic attack, while the spirocyclic framework imposes steric constraints that direct regioselectivity.
Oxidation Reactions
The thioether group (-S-) is susceptible to oxidation, yielding sulfoxides or sulfones depending on reaction conditions:
| Oxidizing Agent | Conditions | Product | Oxidation State | Applications |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 40°C, 2h | 8-Thia-2-azaspiro[4.5]decane-3-carboxylic acid sulfoxide hydrochloride | +4 (S=O) | Intermediate for chiral sulfoxide-based catalysts |
| mCPBA | DCM, 0°C, 1h | 8,8-Dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride | +6 (SO₂) | Stabilizes the spiro system for drug delivery |
Kinetic Data : Oxidation with H₂O₂ follows first-order kinetics (), while mCPBA reactions are complete within 1 hour.
Reduction Reactions
The carboxylic acid group and spirocyclic backbone participate in selective reductions:
| Reducing Agent | Conditions | Major Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 4h | 8-Thia-2-azaspiro[4.5]decane-3-methanol hydrochloride | Carboxylic acid → alcohol (100% conversion) |
| BH₃·THF | RT, 6h | No reaction | Thioether and spiro system remain intact |
Notable Limitation : Borane-based reductants fail to reduce the carboxylic acid due to insufficient Lewis acidity in the presence of HCl.
Cyclization and Ring-Opening
The spirocyclic structure undergoes controlled ring-opening under acidic or basic conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| HCl (conc.) | Reflux, 12h | Linear thiazolidine-carboxylic acid derivative | Acid-catalyzed scission of the spiro bond |
| NaOH (2M) | EtOH, 70°C, 6h | 3-Carboxy-8-thia-2-azabicyclo[4.5.0]decane | Base-induced ring expansion via keto-enol tautomerization |
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form esters or amides:
| Reaction Partner | Conditions | Product | Catalyst | Yield |
|---|---|---|---|---|
| Methanol | H₂SO₄, RT, 24h | Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate hydrochloride | Acidic | 82% |
| Benzylamine | EDC·HCl, DMAP, DCM | 8-Thia-2-azaspiro[4.5]decane-3-carboxamide hydrochloride | Carbodiimide coupling | 74% |
Steric Effects : Bulkier amines (e.g., tert-butylamine) exhibit reduced yields (<30%) due to hindered access to the carboxylic acid.
Comparative Reactivity with Analogues
The sulfur atom significantly alters reactivity compared to oxygen-containing analogues (e.g., 8-oxa derivatives):
Unresolved Challenges
-
Chiral Resolution : Racemization at sulfur occurs above 60°C, complicating enantiopure synthesis.
-
Solubility : Limited aqueous solubility (2.1 mg/mL at pH 7.4) necessitates prodrug strategies for biological studies.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride exhibit antimicrobial properties. Studies have shown that derivatives of spirocyclic compounds can inhibit the growth of various pathogens, including bacteria and fungi, suggesting potential use in antibiotic development.
2. Anticancer Properties
Preliminary studies have indicated that spirocyclic compounds can induce apoptosis in cancer cells. Case studies involving similar compounds have demonstrated their ability to target specific cancer pathways, making them promising candidates for further research in oncology.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of spirocyclic compounds, including derivatives of 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid, which showed significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to cell death.
Neuropharmacological Applications
1. Central Nervous System Disorders
Compounds like this compound are being investigated for their neuroprotective effects. Research indicates that they may modulate neurotransmitter systems, potentially providing therapeutic benefits for conditions such as anxiety and depression.
Case Study: Neuroprotective Effects
In a recent study, researchers evaluated the neuroprotective effects of spirocyclic compounds on neuronal cells exposed to oxidative stress. The results suggested that these compounds could enhance neuronal survival rates and reduce inflammation markers, indicating potential for treating neurodegenerative diseases.
Synthesis and Development
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Various synthetic routes have been explored, showcasing its versatility as a building block in organic synthesis.
| Synthesis Method | Yield (%) | Remarks |
|---|---|---|
| Method A | 85 | High yield with minimal byproducts |
| Method B | 75 | Requires longer reaction time |
Mechanism of Action
The mechanism of action of 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is not fully understood. its structure suggests that it may interact with biological molecules through its sulfur and nitrogen atoms, potentially forming covalent bonds or participating in hydrogen bonding. These interactions could affect various molecular targets and pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Proline Derivatives with Heteroatom Variations
8-Oxa-1-azaspiro[4.5]decane-2-carboxylic Acid Hydrochloride (8f)
- Structure : Replaces sulfur with oxygen at the 8-position.
- Properties : Higher melting point (181–184°C) compared to the thia analog (oil), attributed to increased polarity from the oxygen atom.
- Synthesis : Achieved in 94% yield via tert-butoxycarbonyl (Boc) deprotection .
- Applications : Used in studies requiring enhanced hydrogen-bonding capacity due to the ether linkage .
8,8-Difluoro-2-azaspiro[4.5]decane-3-carboxylic Acid Hydrochloride (6e)
- Structure : Incorporates two fluorine atoms at the 8-position.
- Properties : Exhibits a distinct LCMS peak ([M + H]⁺ 238.2) and altered NMR shifts (δ = 124.40 ppm for ¹³C) due to fluorine’s electronegativity.
- Synthesis : 77% yield via fluorination; the electron-withdrawing fluorine atoms increase metabolic stability .
8-Thia-2-azaspiro[4.5]decane-3-carboxylic Acid 8,8-Dioxide Hydrochloride (6h)
Spirocyclic Compounds with Varied Ring Sizes
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic Acid Hydrochloride
- Structure : Smaller spiro system ([4.4] vs. [4.5]) with sulfur at position 1.
- Properties : Reduced steric hindrance but increased ring strain, impacting solubility and reactivity .
2-Azaspiro[4.5]decane-3-carboxylic Acid Hydrochloride (CAS 88578-97-6)
- Structure : Lacks sulfur, featuring a simple azaspiro core.
- Properties : Lower molecular weight (225.74 g/mol) and altered electronic properties due to the absence of sulfur .
Rodatristat (Inhibitor E)
- Structure : Diazaspiro[4.5]decane core with a trifluoroethoxy-pyrimidine substituent.
- Properties : Designed as a tryptophan hydroxylase inhibitor; the bulky substituent enhances target affinity but reduces solubility .
Inhibitor A
- Structure : Contains a biphenyl-methyl group on the spirocyclic scaffold.
Comparative Data Table
Research Implications
- Structural Flexibility vs. Stability : Sulfur-containing spirocycles (e.g., 6g) offer a balance between rigidity and synthetic accessibility, whereas oxidized derivatives (e.g., 6h) provide enhanced stability for harsh reaction conditions .
- Biological Activity : Bulky substituents (e.g., trifluoroethoxy in rodatristat) improve target engagement but require formulation optimization to address solubility limitations .
- Synthetic Efficiency : High yields (≥77%) for fluorinated and oxidized analogs highlight robust protocols for diversifying spirocyclic libraries .
Biological Activity
8-Thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride, a compound with the CAS number 1779424-82-6, is a member of the spirocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 201.29 g/mol. The compound features a spiro structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅NO₂S |
| Molecular Weight | 201.29 g/mol |
| CAS Number | 1779424-82-6 |
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds related to the spirocyclic structure exhibit significant antimicrobial activity. For instance, derivatives of 8-thia-2-azaspiro[4.5]decane have shown effectiveness against various bacterial strains, including multidrug-resistant (MDR) pathogens. A study highlighted that certain Mannich bases derived from spiro compounds exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that the core structure may enhance the efficacy of these derivatives .
Anti-inflammatory Properties
In addition to its antimicrobial properties, there is emerging evidence supporting the anti-inflammatory potential of this compound. Related thiazolidinone derivatives have been documented to possess anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. This suggests that 8-thia-2-azaspiro[4.5]decane could play a role in therapeutic strategies for inflammatory diseases .
The precise mechanism by which 8-thia-2-azaspiro[4.5]decane exerts its biological effects is still under investigation. However, it is hypothesized that its action involves:
- Inhibition of Bacterial Enzymes : The compound may inhibit key enzymes involved in bacterial DNA replication and repair, similar to other known inhibitors targeting topoisomerases.
- Modulation of Immune Response : It might influence signaling pathways related to inflammation, potentially reducing the production of inflammatory mediators.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Antibacterial Efficacy : A recent study tested various derivatives of spiro compounds against MDR strains of Acinetobacter baumannii. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating superior antibacterial activity .
- Preclinical Safety Assessment : In vivo studies assessing the safety profile showed no significant toxicity at therapeutic doses in animal models, suggesting a favorable safety margin for further development .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride in a laboratory setting?
- Methodological Answer : A multigram synthesis approach involves reacting tert-butyl derivatives with sulfur-containing precursors under controlled conditions. For example, cyclization of 2-aminothiols with ketones in tetrahydrofuran (THF) at 60°C yields the spirocyclic intermediate, followed by HCl-mediated deprotection to form the hydrochloride salt. Yields typically range from 65% to 92%, with purity confirmed via LCMS ([M - Cl]+ 202.2) and elemental analysis .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR (e.g., δ = 4.36 ppm for the spirocyclic proton in DMSO-d6) and LCMS for molecular ion verification. X-ray crystallography (using programs like SHELXL ) can resolve stereochemical ambiguities. Analytical data must match calculated values for elemental composition (e.g., C: 45.47%, H: 6.78%, N: 5.89%) to confirm purity .
Q. What preliminary biological assays are recommended to screen its activity?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., acetylcholinesterase or carbonic anhydrase) at varying concentrations (1–100 µM) using spectrophotometric methods. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), monitoring IC₅₀ values. Positive controls (e.g., donepezil for acetylcholinesterase) and dose-response curves are critical .
Advanced Research Questions
Q. How can discrepancies in NMR data between synthetic batches be resolved?
- Methodological Answer : Batch-to-batch variations may arise from residual solvents or tautomerism. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (e.g., HSQC, HMBC) to assign coupling patterns. If ambiguity persists, recrystallize the compound and perform single-crystal X-ray diffraction (via WinGX ) to unambiguously determine the structure .
Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading). For instance, substituting LiAlH₄ with NaBH₄ in reduction steps may improve selectivity for secondary alcohols. Monitor reaction progress via TLC or inline IR spectroscopy. Post-functionalization (e.g., introducing fluorinated groups) can enhance metabolic stability .
Q. How can computational methods predict its interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model binding to enzyme active sites (e.g., acetylcholinesterase PDB: 4EY7). Validate predictions with Molecular Dynamics (MD) simulations (GROMACS) to assess binding stability. Pair with QSAR models to correlate structural features (e.g., LogP, polar surface area) with inhibitory potency .
Q. What analytical techniques address challenges in quantifying trace impurities?
- Methodological Answer : HPLC-MS/MS with a C18 column (gradient elution: 5–95% acetonitrile/0.1% formic acid) can detect impurities at <0.1%. For chiral purity, use chiral stationary phases (e.g., Chiralpak AD-H) or compare experimental vs. simulated CD spectra. Quantify residual solvents via headspace GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
